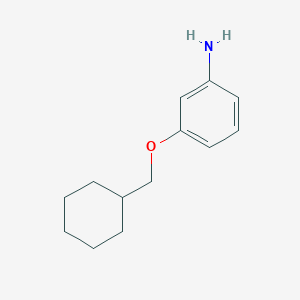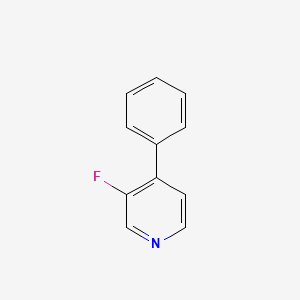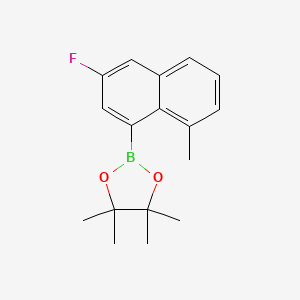
5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative can then be further modified to introduce the methoxy and sulfonyl chloride groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
5-Methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride has several scientific research applications:
作用機序
The mechanism of action of 5-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
- 1-(Phenylsulfonyl)-1H-indole-2-sulfonyl chloride
- 5-Methoxy-1H-indole-2-sulfonyl chloride
- 1-(Phenylsulfonyl)-1H-indole
Uniqueness
5-Methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonyl chloride is unique due to the presence of both methoxy and sulfonyl chloride groups on the indole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Its derivatives have shown enhanced biological activity compared to similar compounds, highlighting its potential in medicinal chemistry .
特性
分子式 |
C15H12ClNO5S2 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-5-methoxyindole-2-sulfonyl chloride |
InChI |
InChI=1S/C15H12ClNO5S2/c1-22-12-7-8-14-11(9-12)10-15(23(16,18)19)17(14)24(20,21)13-5-3-2-4-6-13/h2-10H,1H3 |
InChIキー |
REWCHXBUOWWHNF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(C(=C2)S(=O)(=O)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)











![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)
